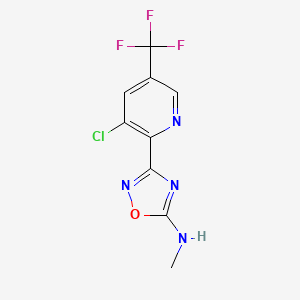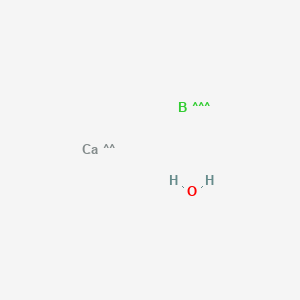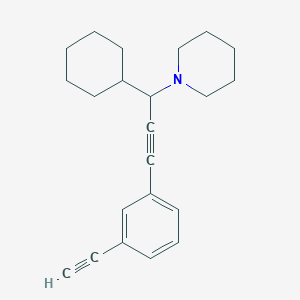
1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine is a complex organic compound with the molecular formula C22H27N and a molecular weight of 305.46 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring, a cyclohexyl group, and an ethynylphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine involves multiple steps. One common method includes the reaction of 3-cyclohexyl-1-propyne with appropriate reagents to form the desired product . The reaction typically requires specific conditions such as a temperature of 40°C and the use of reagents like ammonium persulfate ((NH4)2S2O8), sodium formate (HCO2Na·2H2O), and dimethylformamide as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
Applications De Recherche Scientifique
1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds.
Biology: It is used in studies involving the interaction of organic compounds with biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Cyclohexyl-3-phenylprop-2-yn-1-yl)piperidine
- 1-Cyclohexyl-3-phenylprop-2-yn-1-one
- 3-Cyclohexyl-1-propyne
Uniqueness
1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine is unique due to the presence of the ethynylphenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C22H27N |
|---|---|
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
1-[1-cyclohexyl-3-(3-ethynylphenyl)prop-2-ynyl]piperidine |
InChI |
InChI=1S/C22H27N/c1-2-19-10-9-11-20(18-19)14-15-22(21-12-5-3-6-13-21)23-16-7-4-8-17-23/h1,9-11,18,21-22H,3-8,12-13,16-17H2 |
Clé InChI |
FOLSNLACSBCOEO-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)C#CC(C2CCCCC2)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340605.png)
![3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340607.png)
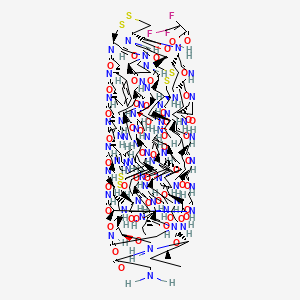
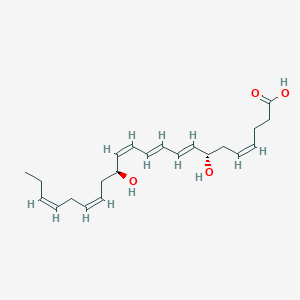

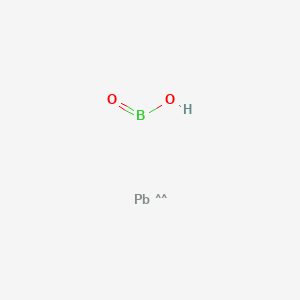
![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)
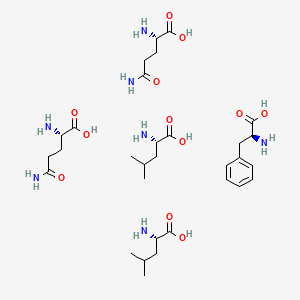
![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide](/img/structure/B12340665.png)

